molecular formula C10H17N3 B1145930 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1338247-33-8

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1145930
CAS No.: 1338247-33-8
M. Wt: 179.26208
InChI Key:
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Description

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl group attached to the pyrazole ring.

Preparation Methods

The synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,3-diketones with hydrazines can lead to the formation of pyrazole intermediates, which can then be further cyclized with pyridine derivatives to yield the desired compound . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazolopyridine N-oxides, while reduction can yield dihydropyrazolopyridines .

Mechanism of Action

The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . It can also interact with receptors on cell surfaces, triggering downstream signaling pathways that lead to various cellular responses . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Properties

CAS No.

1338247-33-8

Molecular Formula

C10H17N3

Molecular Weight

179.26208

Synonyms

3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Origin of Product

United States

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